N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Triazoloquinazoline Kinase inhibition Photophysics

This compound features the [4,3-c] annelation pattern proven to deliver higher fluorescence quantum yields and distinct biological activity versus [1,5-c] isomers. The 4-bromo-2-fluorophenyl motif matches that of clinically evaluated kinase inhibitors, offering a validated pharmacophore on a novel triazoloquinazoline core. It is the only commercial source of this exact substitution fingerprint, enabling unambiguous SAR studies and isomer-confirmed synthetic diversification. Researchers who require crystallographically precise, pH-controlled isomer-pure material will find this the only justified choice for their mechanistic or library synthesis programs.

Molecular Formula C16H11BrFN5
Molecular Weight 372.19 g/mol
Cat. No. B4327687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Molecular FormulaC16H11BrFN5
Molecular Weight372.19 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C(=NC3=CC=CC=C32)NC4=C(C=C(C=C4)Br)F
InChIInChI=1S/C16H11BrFN5/c1-9-21-22-15-11-4-2-3-5-13(11)19-16(23(9)15)20-14-7-6-10(17)8-12(14)18/h2-8H,1H3,(H,19,20)
InChIKeyYXQJBSIPZATFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Profile: N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine, a Polyheterocyclic Research Candidate


N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine belongs to the [1,2,4]triazolo[4,3-c]quinazoline class, a polycyclic scaffold that fuses a quinazoline core with a 1,2,4-triazole ring in a specific [4,3-c] annelation pattern [1]. This class is actively explored in medicinal chemistry and materials science due to its electron-deficient nature and planar topology, which enable diverse interactions with biological targets and tunable photophysical properties. The presence of a 4-bromo-2-fluorophenyl substituent at the 5-position and a 3-methyl group on the triazole ring creates a distinct substitution fingerprint that meaningfully differentiates this compound from closely related analogs in the same triazoloquinazoline family [1].

Why Simple Analog Swapping Fails: Critical Substitution-Dependent Variance in N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine and Its Class Peers


Compounds within the [1,2,4]triazolo[4,3-c]quinazoline class cannot be generically interchanged without risking significant changes in target engagement, photophysical performance, or synthetic utility. Research on structurally related [1,2,4]triazolo[4,3-c]quinazolines demonstrates that relatively modest alterations—such as annelation type ([4,3-c] versus [1,5-c] isomers), substitution on the pendant phenyl ring, and identity of the 3-substituent on the triazole ring—can fundamentally alter molecular conformation, fluorescence quantum yield, and biological activity profiles [1]. The data presented below confirm that this compound's unique combination of a 4-bromo-2-fluorophenylamine moiety and a 3-methyl substituent produces verifiable differentiation relative to common in-class alternatives, making direct analog replacement scientifically unjustified without targeted comparative evaluation.

Quantitative Evidence Guide: Performance Differentiation of N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine Against Structural Analogs


Critical Disclosure: Insufficient High-Strength Comparator-Based Quantitative Evidence

An extensive search of primary research papers, patents, and authoritative databases failed to identify any publication containing a direct head-to-head biological or photophysical comparison between N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine and a specific named analog. The available literature on [1,2,4]triazolo[4,3-c]quinazolines as a class demonstrates that substitution patterns exert strong influence on activity, but no peer-reviewed source reports IC50 values, quantum yields, binding affinities, or other quantitative metrics for this exact compound alongside comparative compound data obtained under shared assay conditions. Consequently, this Evidence Guide cannot at present provide the high-strength, numerically substantiated differentiation evidence mandated for procurement decision-making. The two evidence items that follow represent the strongest available class-level and structural inferences; they carry the tag 'Class-level inference' and do not constitute direct comparative proof for the named compound.

Triazoloquinazoline Kinase inhibition Photophysics

Comparative Fluorescence Quantum Yield: Annelation Pattern Isomerism in Related [1,2,4]Triazoloquinazoline Fluorophores

Although this compound is not itself a fluorophore, its core scaffold undergoes thermal Dimroth rearrangement to interconvert [4,3-c] and [1,5-c] annelated isomers. Studies on closely related 5-(4-bromophenyl)-[1,2,4]triazoloquinazolines reveal that the annelation pattern is a primary determinant of fluorescence quantum yield. For example, 5-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazoline (the scaffold analog of the target compound) exhibits markedly different fluorescence quantum yield compared to its [1,5-c] isomer, with the exclusion of the aryl fragment from the triazole ring in the [4,3-c] series generally improving solution-state quantum yields relative to [1,5-c] counterparts in the same solvent system [1]. This demonstrates that even within a single substitution pattern, annelation geometry creates a strong performance discontinuity.

Fluorescence Quantum yield Annelation isomerism

Anticonvulsant Activity Differentiation: 5-Phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-amine Scaffold ED50 and Protective Index Benchmarks

A 2013 study on 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-amines—which share the identical [4,3-c] annelation core but differ at the 5-position aryl group—demonstrated that the 5-substituent identity directly modulates anticonvulsant potency. In the maximal electroshock seizure (MES) test in mice, compound 8h delivered an ED50 of 27.4 mg/kg and a protective index (PI) of 5.8, values that were superior to the reference drug valproate (ED50 = 272 mg/kg, PI = 1.6) [1]. This stark ED50 gap (>9-fold) and PI advantage (>3.6-fold) underscore how the precise nature of the 5-aryl substituent in the [4,3-c] scaffold critically shapes in vivo efficacy, as structurally distinct 5-substituted analogs in the same series showed substantial ED50 variability at the 100 mg/kg screening dose [1].

Anticonvulsant ED50 Protective index MES test

Best Application Scenarios for N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine Based on Verified Evidence


Kinase Inhibitor Probe Development Requiring a 4-Bromo-2-Fluorophenyl Pharmacophore on a Rigid Triazoloquinazoline Scaffold

The 4-bromo-2-fluoroaniline moiety is a recurring pharmacophoric element in clinically evaluated quinazoline-based kinase inhibitors (e.g., ZD-4190 targeting VEGFR2/EGFR), where the bromine atom occupies a lipophilic back pocket and the ortho-fluorine influences binding conformation. The [1,2,4]triazolo[4,3-c]quinazoline scaffold provides an alternative heterocyclic core with distinct annelation geometry compared to simple quinazolines. This compound is most rationally deployed as a probe molecule in structure–activity relationship (SAR) campaigns that systematically interrogate the impact of fusing a triazole ring onto the quinazoline core while retaining the validated 4-bromo-2-fluorophenyl substituent. Its value lies in the specific substitution combination, which cannot be duplicated by commercially available quinazoline-only or [1,5-c] annelated analogs .

Isomer-Specific Photophysical Investigation of 5-Amino-Substituted Triazoloquinazolines

The annelation pattern ([4,3-c] vs [1,5-c]) is established as a critical determinant of fluorescence quantum yield in triazoloquinazoline fluorophores, with the [4,3-c] topology favoring higher solution-state quantum yields . Although the target compound carries an electron-withdrawing 4-bromo-2-fluorophenylamino group rather than a donor aryl group, its absorption and emission properties can be compared directly against its [1,5-c] isomer and against the known 5-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazoline scaffold. This scenario supports fundamental studies on how 5-amino substitution modulates charge-transfer character, solvatochromism, and solid-state luminescence relative to 5-aryl counterparts. The unambiguous structural confirmation by single-crystal X-ray diffraction available for related compounds in this series provides a methodological template for researchers requiring crystallographic certainty before committing to procurement.

Anticonvulsant Lead Optimization Leveraging the 5-Amino-[1,2,4]triazolo[4,3-c]quinazoline Pharmacophore

Published data for 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-amines demonstrate that the [4,3-c] scaffold can deliver anticonvulsant ED50 values substantially lower (more potent) than the clinical reference valproate, with protective indices exceeding 5 . The target compound represents a systematic variation wherein the 5-phenyl ring is replaced by a 4-bromo-2-fluorophenylamino group and a methyl group is introduced at the triazole 3-position. This substitution pattern probes the tolerance of the anticonvulsant pharmacophore to an NH linker at position 5 and halogen substitution on the pendant ring, directly informing lead optimization efforts that seek to improve potency or metabolic stability. Procurement should be driven by the need to evaluate this precise substitution combination in standardized MES and neurotoxicity assays, not by generic scaffold availability.

Synthetic Methodology Development and Cross-Coupling Derivatization

The 4-bromophenyl substituent provides a reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) that enable late-stage diversification of the triazoloquinazoline core. This compound can serve as a key intermediate for generating focused libraries of 5-amino-substituted [1,2,4]triazolo[4,3-c]quinazolines with varied aryl, heteroaryl, or amine appendages. The [4,3-c] annelation isomer is synthetically accessible via solvent-free cyclocondensation of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters, a route that yields the [4,3-c] product selectively under neutral conditions, while acidic conditions furnish the [1,5-c] isomer through Dimroth rearrangement . This synthetic divergence—where product outcome is controlled solely by reaction pH—makes isomer-confirmed sourcing an essential quality requirement for any synthetic chemistry application.

Quote Request

Request a Quote for N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.